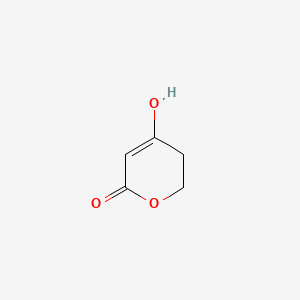![molecular formula C23H28N2O5 B12103300 Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its molecular formula C23H28N2O5 and a molecular weight of 412.48 g/mol . This compound is often utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BOC-GLY-PHE-OBZL typically involves the protection of amino acids and subsequent coupling reactions. The process begins with the protection of glycine and phenylalanine using tert-butoxycarbonyl (BOC) and benzyl ester (OBZL) groups, respectively. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of BOC-GLY-PHE-OBZL follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature and pH, are employed to enhance yield and purity. Solid-phase peptide synthesis (SPPS) is often used, where the compound is synthesized on a resin support, allowing for efficient purification and isolation .
Analyse Chemischer Reaktionen
Types of Reactions
BOC-GLY-PHE-OBZL undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC and OBZL protecting groups using acids like trifluoroacetic acid (TFA) or hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for BOC removal and hydrogenation for OBZL removal.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with BOC-GLY-PHE-OBZL .
Wissenschaftliche Forschungsanwendungen
BOC-GLY-PHE-OBZL is widely used in scientific research, particularly in:
Wirkmechanismus
The mechanism of action of BOC-GLY-PHE-OBZL involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group, preventing unwanted side reactions during peptide bond formation. The OBZL group protects the carboxyl group, allowing for selective deprotection and coupling reactions . These protecting groups are removed under specific conditions to yield the desired peptide or protein product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BOC-GLU-OBZL: N-[(tert-Butoxycarbonyl)glutamic acid benzyl ester], used in similar peptide synthesis applications.
BOC-PRO-HYP-GLY-OBZL: N-[(tert-Butoxycarbonyl)prolyl-hydroxyprolyl-glycine benzyl ester], used in collagen peptide synthesis.
BOC-ALA-HYP-GLY-OBZL: N-[(tert-Butoxycarbonyl)alanyl-hydroxyprolyl-glycine benzyl ester], also used in collagen peptide synthesis.
Uniqueness
BOC-GLY-PHE-OBZL is unique due to its specific combination of glycine and phenylalanine, which imparts distinct properties to the peptides synthesized using this compound. Its use in solid-phase peptide synthesis allows for efficient and high-yield production of peptides with precise sequences .
Eigenschaften
IUPAC Name |
benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)24-15-20(26)25-19(14-17-10-6-4-7-11-17)21(27)29-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDLKMXLBSHCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)



![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)

![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
